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Compound of Interest

Compound Name: 2-Oxocyclohexanecarboxamide

Cat. No.: B1297002

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for 2-
Oxocyclohexanecarboxamide and a selection of its derivatives. The objective is to offer a
valuable resource for the identification, characterization, and quality control of these
compounds, which are of interest in synthetic chemistry and drug discovery. The presented
data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS), are summarized for easy comparison and are supported by detailed

experimental protocols.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data obtained for
2-Oxocyclohexanecarboxamide and its derivatives.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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o (ppm), Multiplicity, Coupling Constant
Compound .
(Hz), Assignment

12.46 (s, 1H, enol-OH), 7.35-7.23 (m, 5H, Ar-H),
4.17 (q, J = 7.2 Hz, 2H, -OCH2CHs), 2.71-2.64

Ethyl 2-oxocyclohexanecarboxylate (m, 2H, C(O)CHy2), 2.40 (t, J = 6.0 Hz, 2H, CH-2),
1.70-1.62 (m, 2H, CH2), 1.32 (t, J = 7.1 Hz, 3H, -
OCH2CHs)[1]

12.46 (s, 1H, enol-OH), 7.40 (s, 1H, Ar-H), 7.27
(d, J =8.0 Hz, 2H, Ar-H), 7.17 (d, J = 7.9 Hz,
2H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, -OCH2CH3),

Ethyl 2-(p-tolyl)-2-oxocyclohexanecarboxylate 2.72-2.63 (m, 2H, C(O)CH2), 2.40 (t, J = 6.1 Hz,
2H, CH2), 2.36 (s, 3H, Ar-CHs), 1.67 (g, J = 6.2
Hz, 2H, CH2), 1.33 (t, J=7.1 Hz, 3H, -
OCH2CHs)[1]

12.39 (s, 1H, enol-OH), 7.49 (s, 1H, Ar-H), 7.44-
7.38 (m, 1H, Ar-H), 7.32-7.28 (m, 1H, Ar-H),
Ethyl 2-(4-chlorophenyl)-2- 7.27-7.18 (m, 2H, Ar-H), 4.26 (g, J = 7.1 Hz,
oxocyclohexanecarboxylate 2H, -OCH2CH3), 2.57-2.37 (m, 4H, C(O)CHz2
and CHz), 1.72-1.63 (m, 2H, CHz), 1.33 (t,J =
7.1 Hz, 3H, -OCH2CH3)[1]

12.49 (s, 1H, enol-OH), 8.03-7.97 (m, 1H, Ar-
H), 7.92 (s, 1H, Ar-H), 7.88-7.83 (m, 1H, Ar-H),
7.79 (d, J = 8.2 Hz, 1H, Ar-H), 7.53-7.43 (m,

Ethyl 2-(naphthalen-2-yl)-2- 3H, Ar-H), 7.36 (d, J = 7.1 Hz, 1H, Ar-H), 4.28

oxocyclohexanecarboxylate (9, J=7.1 Hz, 2H, -OCH2CHs3), 2.55-2.46 (m,
2H, C(O)CH2), 2.42 (t, J = 6.1 Hz, 2H, CH>),
1.67-1.58 (m, 2H, CHz), 1.34 (t, J = 7.1 Hz, 3H,
-OCH2CH3)[1]

Note: Data for 2-Oxocyclohexanecarboxamide was not explicitly found and the presented
derivatives are of Ethyl 2-oxocyclohexanecarboxylate which exists in an enol form as indicated
by the chemical shift around 12.4 ppm.

Table 2: 3C NMR Spectroscopic Data (101 MHz, CDCIs)
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Compound

Chemical Shift (ppm), Assignment

Ethyl 2-oxocyclohexanecarboxylate

173.0 (C=0, ester), 164.9 (enol C-0), 136.7,
131.6, 129.6, 129.5, 128.1, 127.4 (Ar-C), 100.3
(enol C-H), 60.5 (-OCH2CHs), 27.0, 23.1, 22.5
(cyclohexane CHz2), 14.3 (-OCH2CHS3)[1]

Ethyl 2-(p-tolyl)-2-oxocyclohexanecarboxylate

173.1 (C=0, ester), 165.2 (enol C-0), 137.4,
133.8, 130.8, 129.7, 129.5, 128.9 (Ar-C), 99.0
(enaol C-H), 60.5 (-OCHz2CHs), 27.1, 23.1, 22.5
(cyclohexane CHz), 21.3 (Ar-CHs), 14.3 (-
OCH2CHs3)[1]

Ethyl 2-(4-chlorophenyl)-2-

oxocyclohexanecarboxylate

173.0 (C=0, ester), 164.3 (enol C-0), 135.1,
134.4,133.2, 130.6, 129.5, 128.6, 126.5, 126.1
(Ar-C), 100.8 (enol C-H), 60.6 (-OCH2CHs),
26.9, 23.2, 22.4 (cyclohexane CHz), 14.3 (-
OCHz2CHs)[1]

Ethyl 2-(naphthalen-2-yl)-2-

oxocyclohexanecarboxylate

173.1 (C=0, ester), 164.7 (enol C-0), 133.9,
133.5, 133.3, 131.9, 128.4, 127.9, 127.6, 126.7,
126.1, 125.9, 125.0, 124.9 (Ar-C), 100.3 (enol
C-H), 60.6 (-OCH2CHs), 27.1, 23.3, 22.6
(cyclohexane CHz2), 14.3 (-OCH2CHs3)[1]

Table 3: Mass Spectrometry Data

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.rsc.org/suppdata/d1/sc/d1sc02044g/d1sc02044g1.pdf
https://www.rsc.org/suppdata/d1/sc/d1sc02044g/d1sc02044g1.pdf
https://www.rsc.org/suppdata/d1/sc/d1sc02044g/d1sc02044g1.pdf
https://www.rsc.org/suppdata/d1/sc/d1sc02044g/d1sc02044g1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Compound

lonization Mode Key Fragment lons (m/z)

2-

Oxocyclohexanecarboxamide

GC-MS 141 (M+), 124, 96, 83, 68, 55

Ethyl 2-

oxocyclohexanecarboxylate

[M+H]* calculated for
ESI-HRMS C16H1803: 259.1334; found:
259.1330[1]

Ethyl 2-(p-tolyl)-2-

oxocyclohexanecarboxylate

[M+H]* calculated for
ESI-HRMS C17H2003: 273.1491; found:
273.1489[1]

Ethyl 2-(4-chlorophenyl)-2-

oxocyclohexanecarboxylate

[M+H]* calculated for
ESI-HRMS C16H17ClOs: 293.0944; found:
293.0939[1]

Ethyl 2-(naphthalen-2-yl)-2-

oxocyclohexanecarboxylate

[M+H]* calculated for
ESI-HRMS C20H2003: 309.1491; found:
309.1485[1]

Table 4: Infrared (IR) Spectroscopic Data

Key Absorption Bands

Compound Assignment
(cm™)

2-

) ~3400-3200 (broad) N-H stretching (amide)
Oxocyclohexanecarboxamide
~1710 C=0 stretching (ketone)
~1650 C=0 stretching (amide | band)
~1620 N-H bending (amide Il band)
Ethyl 2-
oxocyclohexanecarboxylate ~3400-2400 (very broad) O-H stretching (enol)

Derivatives (enol form)

~1650

C=0 stretching (ester)

~1610

C=C stretching (enol)

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.rsc.org/suppdata/d1/sc/d1sc02044g/d1sc02044g1.pdf
https://www.rsc.org/suppdata/d1/sc/d1sc02044g/d1sc02044g1.pdf
https://www.rsc.org/suppdata/d1/sc/d1sc02044g/d1sc02044g1.pdf
https://www.rsc.org/suppdata/d1/sc/d1sc02044g/d1sc02044g1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Note: The IR data for 2-Oxocyclohexanecarboxamide is predicted based on characteristic
functional group absorptions. The data for the ethyl ester derivatives is characteristic of their
enol tautomer.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra were recorded on a Bruker AV 400 spectrometer operating at
400 MHz for *H NMR and 101 MHz for 3C NMR.[1]

Sample Preparation: Samples were dissolved in deuterated chloroform (CDClIsz). Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard for *H NMR and referenced to the solvent signal for 13C NMR.[1]

Data Acquisition:

e 1H NMR: Standard pulse sequences were used. Data are presented as chemical shift,
multiplicity (s = singlet, d = doublet, t = triplet, g = quartet, m = multiplet), coupling constant in
Hertz (Hz), and integration.

e 13C NMR: Spectra were recorded with complete proton decoupling.

Mass Spectrometry (MS)

GC-MS Analysis:

¢ Instrumentation: A gas chromatograph coupled to a mass spectrometer (specific model not
detailed in the source).

 lonization: Electron lonization (El) at 70 eV is typically used for GC-MS analysis.
High-Resolution Mass Spectrometry (HRMS):
 Instrumentation: ESI-TOF (Electrospray lonization - Time of Flight) mass spectrometer.[1]

 lonization Mode: Positive ion mode ([M+H]*) was used for the reported derivatives.[1]
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Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

Sample Preparation: Samples can be analyzed as neat liquids between salt plates (e.g., NaCl
or KBr), as a KBr pellet for solids, or as a thin film.

Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm~1. A background
spectrum is collected and automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-

Oxocyclohexanecarboxamide and its derivatives.
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Caption: General workflow for the synthesis and spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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